Potassium;niobium;propan-2-ol;propan-2-olate

Description

Significance of Niobium-Based Organometallic Compounds in Advanced Materials Science

Niobium-based organometallic compounds, including alkoxides, are of considerable importance in advanced materials science due to their utility as precursors for the synthesis of niobium-containing materials. nih.gov These materials, such as niobium pentoxide (Nb₂O₅), exhibit a range of desirable properties, including high dielectric constants, catalytic activity, and biocompatibility, making them suitable for applications in electronics, catalysis, and medical implants. researchgate.netnih.gov

The use of organometallic precursors like potassium niobium isopropoxide offers several advantages in the fabrication of these advanced materials. The sol-gel process, for instance, utilizes metal alkoxides to create highly pure and homogeneous ceramic materials at relatively low temperatures. nih.gov This method allows for precise control over the stoichiometry and microstructure of the final material, which is crucial for achieving desired functionalities. Niobium alkoxides are particularly valuable in the production of thin films and nanomaterials for electronic and optical devices. google.commdpi.com

Overview of Mixed-Metal Alkoxides, with Specific Emphasis on Potassium Niobium Isopropoxide Systems

Mixed-metal alkoxides are compounds that contain two or more different metal atoms linked by alkoxy bridges. These single-source precursors are advantageous for the synthesis of complex oxides, as they offer a molecular-level mixing of the constituent metals, leading to more uniform and homogeneous materials at lower processing temperatures compared to traditional solid-state reactions.

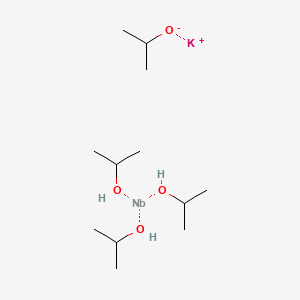

Potassium niobium isopropoxide, with the chemical formula KNb(O-iPr)₆, is a prime example of a mixed-metal alkoxide. While specific detailed research on this exact compound is limited in publicly accessible literature, its chemistry can be understood within the broader context of alkali metal hexa-alkoxyniobates. These compounds are synthesized by the reaction of niobium(V) alkoxides with an alkali metal alkoxide in a parent alcohol.

The structure and properties of these mixed-metal alkoxides are influenced by the nature of the alkali metal and the alkyl group of the alkoxide. The isopropoxide ligand, being bulkier than methoxide (B1231860) or ethoxide, can influence the coordination environment around the niobium and potassium ions, thereby affecting the compound's solubility, volatility, and reactivity.

Table 1: General Properties of Alkali Metal Niobium Alkoxides

| Property | Description |

| General Formula | M[Nb(OR)₆] (where M = Li, Na, K; R = alkyl group) |

| Synthesis | Reaction of Nb(OR)₅ with MOR in ROH |

| Bonding | Primarily covalent with some ionic character |

| Solubility | Generally soluble in organic solvents |

| Application | Precursors for mixed-metal oxide ceramics |

Historical Context and Evolution of Research in Niobium Alkoxide Chemistry

The history of niobium chemistry dates back to the early 19th century with the discovery of the element itself. English chemist Charles Hatchett first identified a new element in a mineral from Connecticut in 1801 and named it columbium. iaea.org In 1844, German chemist Heinrich Rose, believing he had discovered a new element, named it niobium after Niobe, the daughter of the mythological Greek king Tantalus, due to its similarity to tantalum. It was later confirmed that columbium and niobium were the same element, and in 1949, the International Union of Pure and Applied Chemistry (IUPAC) officially adopted the name niobium. iaea.org

The development of niobium alkoxide chemistry is a more recent chapter in the history of this element. The synthesis of niobium pentoxide gels from niobium pentaethoxide via controlled hydrolysis was a significant step, demonstrating the potential of alkoxide-based routes to niobium oxides. acs.orgcore.ac.uk This research laid the groundwork for the exploration of niobium alkoxides as versatile precursors in sol-gel synthesis. core.ac.uk

The evolution of this field has been driven by the increasing demand for high-performance materials. Research has expanded from simple niobium alkoxides to more complex mixed-metal systems, like potassium niobium isopropoxide, to create functional materials with precisely controlled properties for a wide range of technological applications. The ability to synthesize unique niobium alkoxide compounds has been instrumental in the production of electroceramic thin films and other advanced materials. kaust.edu.saacs.org

Table 2: Timeline of Key Developments in Niobium and Niobium Alkoxide Chemistry

| Year | Development | Significance |

| 1801 | Charles Hatchett discovers an element he names columbium. | Initial identification of the element later confirmed to be niobium. iaea.org |

| 1844 | Heinrich Rose "discovers" niobium. | The name "niobium" is introduced into the scientific lexicon. iaea.org |

| 1949 | IUPAC officially adopts the name "niobium". | Standardization of the element's name. iaea.org |

| Late 20th Century | Development of sol-gel synthesis using niobium alkoxides. | Opened new pathways for the creation of advanced niobium-based materials. acs.orgcore.ac.uk |

| Present | Focus on mixed-metal niobium alkoxides. | Enables the synthesis of complex functional oxides with tailored properties. |

Properties

IUPAC Name |

potassium;niobium;propan-2-ol;propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.C3H7O.K.Nb/c4*1-3(2)4;;/h3*3-4H,1-2H3;3H,1-2H3;;/q;;;-1;+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSOPSYOUMIABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Nb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31KNbO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium Niobium Isopropoxide Complexes

Direct Synthesis Routes from Elemental Alkali Metals and Niobium Precursors

Direct synthesis routes represent a fundamental approach to obtaining double alkoxides, offering a straightforward pathway to compounds with a defined stoichiometric ratio of the constituent metals.

The most common direct synthesis route involves the reaction of niobium (V) isopropoxide, Nb(OPrⁱ)₅, with a potassium alkoxide, typically potassium isopropoxide, K(OPrⁱ). The reaction is generally carried out in a parent alcohol or an inert hydrocarbon solvent. The underlying principle is the formation of a stable, six-coordinate niobium center, resulting in the double alkoxide K[Nb(OPrⁱ)₆].

The generalized reaction can be represented as: Nb(OPrⁱ)₅ + K(OPrⁱ) → K[Nb(OPrⁱ)₆]

This method is analogous to the synthesis of other alkali and alkaline earth metal niobium double alkoxides. For instance, compounds with the general formula M[Nb(OEt)₆]₂ (where M = Mg, Ca, Sr, or Ba) have been synthesized through the reaction of the respective alkaline earth metals with niobium ethoxide in ethanol researchgate.net. Similarly, mixed sodium-potassium niobium ethoxide precursors, (Na₀.₅K₀.₅)Nb(OEt)₆, can be prepared by dissolving equal moles of sodium and potassium in a suitable solvent before the addition of Nb(OEt)₅ google.com. These examples strongly support the feasibility of the direct reaction between the corresponding isopropoxide precursors to form the target potassium niobium isopropoxide complex.

The choice of solvent and reaction conditions is critical in the synthesis of mixed-metal alkoxides, as they influence reactant solubility, reaction kinetics, and the stability of the final product. For the synthesis of potassium niobium isopropoxide, anhydrous conditions are paramount due to the high susceptibility of niobium alkoxides to hydrolysis.

Suitable solvents are typically dry organic solvents. A range of options, including alcohols (like isopropanol), toluene, hexane, and other aliphatic or aromatic hydrocarbons, can be employed google.comgoogle.com. Often, a mixture of a polar solvent (e.g., an alcohol) and a non-polar solvent (e.g., toluene or hexane) is used to optimize the solubility of both the alkali alkoxide and the niobium precursor google.com. Halogenated solvents are generally avoided as they can react with the alkoxide precursors google.com. The solvent's polarity can also affect the aggregation and structure of the resulting alkoxide complex in solution rsc.org. The reaction is typically performed with rigorous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

| Solvent Class | Examples | Suitability & Rationale | Reference |

|---|---|---|---|

| Alcohols | Isopropanol, Ethanol | High: Acts as both solvent and reactant (in alcoholysis); parent alcohol prevents ligand exchange. | google.com |

| Aromatic Hydrocarbons | Toluene, Benzene | High: Good solubility for precursors, inert. Often used in mixtures. | google.comgoogle.com |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate-High: Inert, but may have lower solubility for alkali alkoxides. | google.comgoogle.com |

| Ethers | Tetrahydrofuran (THF) | Moderate: Can be used, but must be rigorously dried. May coordinate to the metal center. | acs.org |

| Halogenated Solvents | Chloroform, Dichloromethane | Unsuitable: Prone to reacting with highly nucleophilic alkoxide precursors. | google.com |

Sol-Gel Derived Synthesis of Complex Niobates Incorporating Potassium and Isopropoxide Moieties

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials from molecular precursors, such as metal alkoxides scielo.brscielo.br. For producing potassium niobates, a double-alkoxide precursor like potassium niobium isopropoxide is ideal as it ensures that potassium and niobium are homogeneously mixed on a molecular scale, preventing phase separation during processing.

The core of the sol-gel process involves two primary reactions: hydrolysis and polycondensation. When water is introduced to a solution of the potassium niobium isopropoxide precursor, the isopropoxide ligands (-OPrⁱ) are replaced with hydroxyl groups (-OH) in a hydrolysis reaction google.com.

M-OPrⁱ + H₂O → M-OH + PrⁱOH

This is followed by polycondensation, where the hydroxylated species react with each other or with remaining alkoxide groups to form metal-oxygen-metal (M-O-M) bridges, releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional oxide network, resulting in a "sol" (a colloidal suspension of solid particles in a liquid) that progressively increases in viscosity until it forms a "gel" (a solid network encapsulating the solvent) google.com. Niobium alkoxides are known to undergo hydrolysis and condensation much faster than other precursors like silicon alkoxides, which necessitates careful control over the reaction to manage the formation of niobia-based building blocks whiterose.ac.uk. The high reactivity of niobium precursors like NbCl₅ with water, which results in a vigorous and exothermic reaction, underscores the need for controlled addition of water in alkoxide-based systems iaea.org.

The quality of the final sol-gel derived material is highly dependent on several reaction parameters that influence the kinetics of hydrolysis and condensation. Controlling these factors is key to ensuring precursor stability and achieving a homogeneous final product.

Water-to-Alkoxide Ratio (h): The molar ratio of water to the metal alkoxide precursor is one of the most critical parameters. A low value of h results in slower reaction rates and can lead to the formation of linear polymers, while a high h value accelerates the process, favoring the formation of highly cross-linked, particulate gels.

pH (Catalyst): The reaction can be catalyzed by either an acid or a base. Acid catalysis typically promotes slower hydrolysis and faster condensation, leading to weakly branched polymers. Base catalysis, conversely, leads to rapid hydrolysis and the formation of dense, particulate clusters. The pH must be carefully controlled to form the desired gel structure google.com.

Solvent: The type and concentration of the solvent affect the concentration of reactants and can influence the rates of hydrolysis and condensation. Solvents like ethanol are often used in these processes scielo.brscielo.br.

Temperature: Higher temperatures increase the rates of both hydrolysis and condensation, affecting the gelation time and the structure of the resulting network.

Precursor Choice: Using a pre-formed double alkoxide like K[Nb(OPrⁱ)₆] is crucial for ensuring product homogeneity. Starting with separate potassium and niobium sources can lead to preferential hydrolysis of one species, resulting in compositional inhomogeneity in the final ceramic google.com. The importance of precursor selection is a general principle in materials synthesis; for example, in solid-state reactions, the specific crystalline phase of the Nb₂O₅ precursor has been shown to significantly impact the homogeneity of the resulting potassium sodium niobate researchgate.net.

Additives: Surfactants can be added to the sol to improve the crystallinity and reduce impurities in the final product by controlling particle growth and aggregation researchgate.net.

| Parameter | Effect on Process | Impact on Product Homogeneity & Stability | Reference |

|---|---|---|---|

| Water/Alkoxide Ratio | Controls hydrolysis/condensation rates. | Affects gel structure (polymeric vs. particulate) and porosity. | google.com |

| pH / Catalyst | Determines the dominant reaction mechanism (hydrolysis vs. condensation). | Influences gel morphology and network connectivity. | google.com |

| Precursor Type | Single vs. mixed sources. Pre-formed double alkoxides ensure molecular-level mixing. | Crucial for achieving stoichiometric and phase homogeneity. | google.comresearchgate.net |

| Temperature | Affects all reaction kinetics. | Influences gelation time and can affect phase formation during subsequent heat treatment. | scielo.brscielo.br |

| Additives (e.g., Surfactants) | Can modify surface tension and control particle aggregation. | Can improve crystallinity, reduce impurities, and control morphology. | researchgate.net |

Alternative Synthetic Approaches for Heteroleptic Niobium Alkoxide Complexes

Beyond the direct synthesis of homoleptic double alkoxides (containing only one type of alkoxide ligand), various methods exist to create heteroleptic complexes, which contain a mixture of different ligands. These alternative approaches can enhance stability, volatility, or solubility, making the precursors more suitable for specific deposition techniques like Chemical Vapor Deposition (CVD).

One approach involves the reaction of niobium halides, such as Nb₂Cl₁₀, with alcohols in the presence of a base or coordinating ligand like pyridine researchgate.net. For example, monomeric octahedral complexes like Nb(OCH₂(tBu))₅(py) have been synthesized via metathesis reactions. Another strategy is to introduce a chelating ligand to a pre-existing niobium alkoxide. The reaction of the dimeric niobium isopropoxide, Nb₂(OPrⁱ)₁₀, with a bidental ligand like 3,3,3-trifluoro-1-(pyridine-2-yl)propen-2-ol can produce a stable, monomeric, and more volatile heteroleptic complex, Nb(OPrⁱ)₄(ligand) researchgate.net.

Similarly, multidentate ligands such as bis(hydroxymethyl)propionic acid have been reacted with niobium ethoxide to create unique bridged dinuclear species, effectively reducing the number of terminal alkoxide ligands and modifying the precursor's reactivity kaust.edu.sa. Reactions with aromatic monocarboxylic acids have also been shown to produce a variety of coordination complexes with distinct niobium oxo cores univ-lille.fr. Furthermore, novel electrochemical methods have been developed to synthesize layered potassium niobates directly from aqueous solutions, representing a completely different, non-alkoxide-based route to these materials nih.gov.

Ligand Exchange Reactions in the Presence of Isopropanol and Isopropoxide Ligands

Ligand exchange reactions represent a fundamental approach for the synthesis of niobium alkoxides. The core principle involves the reaction of a niobium precursor, typically a halide, with an alcohol or an alkali metal alkoxide. In the context of producing potassium niobium isopropoxide, niobium pentachloride (NbCl₅) serves as a common starting material due to its reactivity and commercial availability. nih.govwikipedia.org

The synthesis can be conceptualized as a metathesis reaction where the chloride ligands on the niobium center are substituted by isopropoxide groups. The reaction is typically carried out in a non-aqueous solvent, with isopropanol often serving as both the solvent and a source of isopropoxide ligands. The addition of a potassium isopropoxide (KOⁱPr) solution in isopropanol to a suspension of niobium pentachloride in the same solvent would be a direct route.

A general reaction scheme can be proposed as follows:

NbCl₅ + (5+x) KOⁱPr → Kₓ[Nb(OⁱPr)₅₊ₓ] + 5 KCl

The stoichiometry of the reactants, particularly the molar ratio of potassium isopropoxide to niobium pentachloride, is a critical parameter that influences the final product. An excess of potassium isopropoxide can lead to the formation of "ate" complexes, where the central niobium atom is coordinated by more than five isopropoxide ligands, resulting in an anionic complex with potassium as the counter-ion.

The reaction is driven forward by the precipitation of potassium chloride (KCl) in the organic solvent, which can be removed by filtration. The resulting potassium niobium isopropoxide complex can then be isolated from the filtrate, typically by removal of the solvent under reduced pressure.

The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure complete reaction and to obtain a high yield of the desired product. The purity of the reactants and the exclusion of moisture are crucial, as niobium alkoxides are susceptible to hydrolysis.

Table 1: Plausible Reaction Parameters for the Synthesis of Potassium Niobium Isopropoxide via Ligand Exchange

| Parameter | Value/Condition | Rationale |

| Niobium Precursor | Niobium Pentachloride (NbCl₅) | Commercially available and reactive precursor for niobium alkoxides. nih.govwikipedia.org |

| Alkoxide Source | Potassium Isopropoxide (KOⁱPr) | Provides both the potassium counter-ion and the isopropoxide ligands. |

| Solvent | Anhydrous Isopropanol | Serves as a solvent and can also act as a source of isopropoxide ligands. |

| Reaction Temperature | 0 °C to reflux | Initial cooling may be required to control the exothermic reaction, followed by heating to ensure completion. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent hydrolysis of the moisture-sensitive reactants and products. |

| Work-up | Filtration and solvent evaporation | Removal of precipitated KCl followed by isolation of the product from the filtrate. |

Anodic Dissolution and Other Electrochemical Methods for Niobium Alkoxide Preparation

Electrochemical methods, particularly anodic dissolution, offer an alternative route for the synthesis of metal alkoxides. This technique involves the use of a sacrificial metal anode which is oxidized in an electrolytic cell containing an appropriate alcohol and a supporting electrolyte. For the preparation of niobium alkoxides, a niobium metal anode would be employed.

The fundamental principle of this method is the electrochemical oxidation of the niobium metal at the anode, leading to the formation of niobium cations (Nb⁵⁺). These cations then react with the alkoxide ions generated from the alcohol at the cathode or present in the electrolyte to form the desired niobium alkoxide.

While the direct electrochemical synthesis of the specific compound "Potassium;niobium;propan-2-ol;propan-2-olate" is not explicitly detailed in the provided search results, the synthesis of other niobium alkoxides via anodic dissolution has been reported. This demonstrates the viability of this approach for accessing niobium alkoxide species.

The successful implementation of this method relies on the careful selection of the electrolyte and the control of electrochemical parameters such as current density and voltage. The electrolyte must provide sufficient conductivity to the solution without interfering with the desired reaction. Quaternary ammonium halides are often used as supporting electrolytes in these non-aqueous systems.

To synthesize a potassium-containing niobium isopropoxide complex, the electrolyte could be modified to include a potassium salt, such as potassium bromide or iodide, which could also serve as the supporting electrolyte. The isopropanol would act as the solvent and the source of the isopropoxide ligands.

The advantages of the electrochemical approach include the ability to use the elemental metal as a direct precursor, potentially avoiding the handling of highly reactive and moisture-sensitive starting materials like niobium pentachloride. Furthermore, the reaction conditions can be precisely controlled by adjusting the electrical parameters.

However, the composition and purity of the product can be influenced by side reactions, such as the formation of niobium oxides if trace amounts of water are present. nuczu.edu.uaresearchgate.net The efficiency of the process is also dependent on the passivation of the niobium anode, which can sometimes hinder the dissolution process. aps.orgicm.edu.plunt.edu

Table 2: General Parameters for the Electrochemical Synthesis of Niobium Alkoxides

| Parameter | Description | Relevance |

| Anode | High-purity Niobium metal | Sacrificial source of niobium for the alkoxide formation. |

| Cathode | Inert material (e.g., Platinum, Graphite) | Site of alcohol reduction to form alkoxide ions and hydrogen gas. |

| Electrolyte | Anhydrous Isopropanol containing a supporting electrolyte (e.g., KBr, R₄N⁺X⁻) | Provides the isopropoxide ligands and ensures ionic conductivity. The choice of cation in the electrolyte can lead to the formation of heterometallic alkoxides. |

| Current Density | Controlled to optimize dissolution rate and prevent passivation | A key parameter influencing the efficiency and product characteristics of the electrochemical synthesis. |

| Cell Potential | Applied voltage to drive the electrochemical reaction | Needs to be sufficient to overcome the cell resistance and drive the anodic dissolution of niobium. |

| Temperature | Typically room temperature or slightly elevated | Can influence the reaction kinetics and the solubility of the products. |

Structural Elucidation and Coordination Chemistry of Potassium Niobium Isopropoxide Systems

Spectroscopic Characterization Techniques for Molecular and Solid-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of niobium alkoxide complexes in solution. ¹H and ¹³C NMR provide information about the organic isopropoxide ligands, while multinuclear NMR, particularly ⁹³Nb NMR, directly probes the niobium center.

Variable-temperature NMR studies have been instrumental in understanding the dynamic processes occurring in niobium and tantalum penta-alkoxides. rsc.org For instance, these studies have confirmed the dimeric, double alkoxide-bridged bioctahedral structure of compounds like M₂(OR)₁₀ (where M = Nb or Ta). rsc.org In these systems, rapid intramolecular exchange of alkoxide groups occurs between terminal and bridging positions. rsc.org

For niobium pentaisopropoxide, NMR has been used to establish the existence of a monomer-dimer equilibrium in solution. rsc.org By measuring equilibrium constants at various temperatures, the enthalpy of dissociation for the dimer has been determined. rsc.org ⁹³Nb NMR spectroscopy is particularly sensitive to the coordination environment of the niobium atom and can distinguish between different species in solution, such as monomeric and dimeric forms, as well as substitution products. rsc.org The chemical shifts in ⁹³Nb NMR are dependent on factors like the nature of the ligands and the coordination number of the niobium atom.

Table 1: Representative ¹H NMR Data for Niobium Alkoxide Systems

| Compound/System | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Nb₂(OⁱPr)₁₀ (Dimeric species) | Terminal gem-dimethyl protons | 1.22 | Doublet | 6 | niscpr.res.in |

| Bridging gem-dimethyl protons | 1.40 | Doublet | 6 | niscpr.res.in | |

| Methine protons | 4.10 | Coalesced septets | 6 | niscpr.res.in | |

| Nb(OⁱPr)₄(2-PyCHCOCF₃) | Isopropoxy methyl protons | ~1.3 | Multiple signals | N/A | researchgate.net |

| Isopropoxy methine protons | ~4.5 | Multiple signals | N/A | researchgate.net |

Infrared (IR) spectroscopy is a valuable technique for probing the vibrational modes of molecules and provides key information about the bonding between the niobium metal center and the isopropoxide ligands. The IR spectra of niobium alkoxides exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of C-O and Nb-O bonds.

The analysis of these vibrational frequencies can help distinguish between terminal and bridging alkoxide groups. mpg.denih.gov Typically, the stretching frequency for a bridging Nb-O-Nb bond appears at a lower wavenumber compared to a terminal Nb-O bond. mpg.denih.gov For example, in studies of niobium oxide clusters, absorption features have been assigned to vibrations of terminal (Nb=O) and bridging (Nb-O-Nb) oxide groups. mpg.denih.gov

In more complex systems, such as those derived from the hydrolysis and polycondensation of niobium pentaethoxide, IR spectroscopy has been used to monitor the evolution of the structure during thermal treatment. nasa.gov The spectra can reveal the presence of residual alcohol, water, and the formation of Nb-O-Nb linkages as the gel network is formed and subsequently converted to niobium pentoxide. nasa.gov Specifically, bands characteristic of amorphous niobium oxide are often observed around 621 and 908 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Niobium Alkoxide and Oxide Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| ν(C-O) in isopropoxide | 1160-940 | Stretching vibration of the carbon-oxygen bond in the ligand. | niscpr.res.in |

| ν(Nb-O) terminal | ~980 | Stretching vibration of a terminal niobium-oxygen bond. | lehigh.edu |

| ν(Nb-O-Nb) bridging | 880-935 | Stretching vibration of a bridging niobium-oxygen-niobium linkage. | lehigh.edu |

| ν(Nb-O) | 620-530 | Stretching vibration of the niobium-oxygen bond. | niscpr.res.in |

For instance, single-crystal XRD has been used to determine the dimeric, edge-shared bioctahedral structure of niobium alkoxides like [Nb(μ-OEt)(ONp)₄]₂. kaust.edu.saacs.org In cases where single crystals are not obtainable, powder XRD can be used to identify the crystalline phases present in a solid sample. This is particularly useful in studying the products of thermal decomposition or sol-gel processes.

Studies on the thermal evolution of alkoxide-derived niobium pentoxide gels have utilized XRD to track the crystallization process. nasa.govnasa.gov The gels are often amorphous to X-rays initially, and upon heating, they crystallize into specific polymorphs of Nb₂O₅, such as the low-temperature orthorhombic form, which can then transform into the high-temperature monoclinic modification at higher temperatures. nasa.govnasa.gov

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition pathways of niobium alkoxide complexes. These methods provide information about phase transitions, decomposition temperatures, and the nature of the resulting solid-state products.

In the study of niobium pentoxide gels derived from alkoxides, DTA and TGA have been used to monitor the thermal evolution of the material. nasa.govnasa.gov TGA curves show weight loss steps corresponding to the removal of solvent, the decomposition of organic ligands, and the formation of the final oxide material. DTA curves reveal endothermic and exothermic events associated with these processes, as well as crystallization and phase transformations. nasa.govnasa.gov For example, a large endothermic peak around 125 °C in the DTA of a niobium pentoxide gel is attributed to the loss of residual water and alcohol. nasa.gov

These techniques, in conjunction with XRD and IR spectroscopy, provide a comprehensive picture of the structural changes that occur as a niobium alkoxide precursor is converted into a niobium oxide material. nasa.govnasa.gov

Molecular and Oligomeric Structures in Solution and Solid State

The structure of niobium alkoxides can vary significantly depending on the steric bulk of the alkoxide ligands and the conditions (solution or solid-state). They can exist as monomers, dimers, or higher oligomers.

Niobium(V) alkoxides, particularly those with smaller alkoxide groups like methoxide (B1231860) and ethoxide, have a strong tendency to form dimeric structures in both the solid-state and in non-coordinating solvents. rsc.org The most common structural motif is a bioctahedral dimer where two NbO₆ octahedra share an edge. kaust.edu.saacs.org In this arrangement, two alkoxide groups act as bridging ligands between the two niobium centers.

The stability of these dimeric structures is influenced by the steric requirements of the alkoxide ligands. With bulkier ligands, such as tert-butoxide, monomeric species are more favored. researchgate.net The introduction of chelating ligands can also lead to the formation of stable, monomeric niobium alkoxide complexes. researchgate.net

In the solid-state, the degree of association can be even higher, leading to polymeric structures. The nature of these associations is dictated by the coordination preferences of the niobium center and the packing forces in the crystal lattice.

Coordination Geometries Around Niobium Centers (e.g., Octahedral Environments)

In potassium niobium isopropoxide systems, the niobium(V) center typically exhibits a hexacoordinate, distorted octahedral geometry. libretexts.orglibretexts.org This preference for octahedral coordination is a common feature of niobium alkoxides. acs.orgmdpi.com In the solid state, these complexes often form dimeric or polynuclear structures. For instance, related niobium ethoxide complexes have been shown to crystallize in edge-shared bioctahedral dinuclear arrangements. acs.org Similarly, in heterometallic systems involving niobium isopropoxide, the core structure can feature bioctahedral subunits. nih.gov

The octahedral environment around each niobium atom is completed by isopropoxide ligands, which can be either terminal or bridging. nih.gov In such arrangements, the niobium centers are linked by one or more bridging isopropoxide groups. The coordination sphere of each niobium atom is thus composed of a combination of these bridging ligands and terminal isopropoxide groups, fulfilling the stable hexacoordinate state. acs.orgnih.gov The resulting structures can range from simple dimers to more complex tetranuclear or even larger clusters, depending on the reaction conditions and the nature of other ligands present. nih.gov

Bridging vs. Terminal Isopropoxide Ligands and Their Structural Implications

Terminal Isopropoxide Ligands: These are bonded to a single niobium center. The Nb-O bond lengths for terminal alkoxide groups are generally shorter, indicating a stronger bond, as the oxygen atom's electron density is not shared between multiple metal centers. In related niobium alkoxide complexes, terminal Nb-O(alkoxide) bond distances typically fall in the range of 1.85 Å to 1.92 Å. nih.gov

Bridging Isopropoxide Ligands (μ-OPri): These ligands link two niobium centers, forming Nb-O-Nb bridges. The Nb-O bonds in these bridging interactions are consequently longer and weaker than their terminal counterparts. For example, in dinuclear niobium ethoxide complexes with a bridging ethoxy group, the Nb-O(bridge) bond lengths are observed to be around 2.12 Å to 2.13 Å. nih.gov This elongation reflects the distribution of the oxygen's electron density across two metal centers.

The interplay between terminal and bridging ligands is fundamental to the structure of these compounds. The bridging ligands facilitate the formation of dinuclear or polynuclear frameworks, with the Nb···Nb distance being influenced by the number and geometry of these bridges. nih.gov For instance, in a bioctahedral dimer, two niobium centers are typically bridged by two isopropoxide ligands.

The table below, based on data from analogous niobium alkoxide structures, illustrates the typical bond length differences between terminal and bridging alkoxide ligands.

| Ligand Type | Typical Nb-O Bond Length (Å) | Structural Role |

|---|---|---|

| Terminal Isopropoxide | 1.85 - 1.92 | Bonds to a single Nb center |

| Bridging Isopropoxide | 2.12 - 2.13 | Links two Nb centers |

Factors Influencing Structural Diversity and Stability

The specific structure adopted by potassium niobium isopropoxide is not static and can be influenced by several factors, including the steric and electronic properties of the ligands and the nature of the counterion.

Role of Steric Bulk and Electronic Effects of Alkoxide Ligands

The steric demand of the alkoxide ligands plays a significant role in dictating the nuclearity and coordination geometry of the resulting niobium complex. While isopropoxide is a relatively bulky ligand, its steric hindrance is generally not sufficient to prevent the formation of the preferred octahedral, polynuclear structures. researchgate.net However, the use of even bulkier alkoxide ligands can lead to a reduction in the coordination number or the stabilization of monomeric species. In some cases, highly sterically hindered ligands can force a deviation from octahedral to a distorted trigonal prismatic geometry.

Influence of Alkali Metal Counterion on Coordination Environment

The size and coordination preference of the alkali metal cation can direct the assembly of the niobium isopropoxide units into specific structural motifs. Potassium ions typically exhibit a range of coordination numbers, and they will arrange the [Nb(OPri)x]n- anions in a way that satisfies their own coordination sphere. nih.govnih.gov This can lead to the formation of complex polymeric or cage-like structures in the solid state. The K+ ions often interact with the oxygen atoms of both terminal and bridging isopropoxide ligands, effectively linking the niobium-containing polyhedra and contributing to the stability of the crystal lattice. bu.edu This interaction can also influence the Nb-O bond lengths, with K+ coordination potentially elongating the bonds of the participating isopropoxide ligands. bu.edu

Hydrolysis and Condensation Reactions

Hydrolysis and condensation are pivotal reactions for potassium niobium isopropoxide, leading to the formation of niobium oxide networks. These reactions are highly sensitive to the reaction conditions, which dictate the structure and properties of the final products.

Mechanisms of Oxo-Bridge Formation and Polymerization

The hydrolysis of niobium alkoxides, including the isopropoxide complex, is initiated by the nucleophilic attack of water on the electron-deficient niobium center. This results in the replacement of an isopropoxide ligand with a hydroxyl group and the release of isopropanol. The subsequent condensation reactions involve the elimination of either water (olation) or isopropanol (alkoxolation) between two niobium centers, leading to the formation of oxo (Nb-O-Nb) or alkoxo (Nb-OR-Nb) bridges, respectively.

Hydrolysis: Nb(OPri)x + H2O → Nb(OPri)x-1(OH) + PriOH

Olation (Water Condensation): 2 Nb(OPri)x-1(OH) → (OPri)x-1Nb-O-Nb(OPri)x-1 + H2O

Alkoxolation (Alcohol Condensation): Nb(OPri)x + Nb(OPri)x-1(OH) → (OPri)x-1Nb-O-Nb(OPri)x-1 + PriOH

These reactions proceed to build larger oligomeric and polymeric structures, eventually leading to the formation of a gel.

Kinetics of Hydrolysis and Condensation in Alcohol Solutions

The kinetics of hydrolysis and condensation of niobium alkoxides are generally rapid. Studies on related niobium chloroalkoxides have shown that the gelation time is significantly influenced by the reaction parameters. An approximate rate constant for the condensation of niobium chloroalkoxide has been calculated to be around 800 mol–1 dm3 s–1, indicating a fast reaction. rsc.org

Influence of Water Concentration and pH on Gelation Behavior and Product Formation

The concentration of water and the pH of the solution are critical factors that control the hydrolysis and condensation rates, and consequently, the structure of the resulting niobium oxide material.

Water Concentration: The ratio of water to the niobium precursor (H₂O:Nb) has a profound effect on the gelation process. For niobium chloroalkoxides, a minimum in the gelation time is observed at an optimal H₂O:Nb ratio. rsc.org This is explained by a balance between the promotion of hydrolysis, which creates reactive hydroxyl groups, and the concentration of the condensing niobium species. rsc.org Further addition of water beyond this optimum can lead to a decrease in the gelation rate. rsc.org

Ligand Exchange Dynamics and Alcoholysis Reactions

Potassium niobium isopropoxide can undergo ligand exchange reactions with other nucleophiles, such as alcohols and carboxylic acids. These reactions are important for modifying the precursor and influencing the properties of the final material.

Intermolecular and Intramolecular Ligand Exchange Processes

Niobium alkoxide complexes are known to undergo rapid ligand exchange in solution. For instance, niobium and tantalum tert-butoxides exhibit rapid alcohol interchange with tert-butyl alcohol, as indicated by NMR studies. chemcraft.su The formation of mixed-ligand complexes, such as [Nb₂(OR)₂(OPri)₈] where R is methyl or ethyl, from the reaction of Nb₂(OR)₁₀ with isopropanol, further demonstrates the facility of intermolecular ligand exchange. researchgate.net

Intramolecular ligand exchange processes, such as the Berry pseudo-rotation in trigonal bipyramidal complexes, can also occur, leading to the fluxional behavior of these complexes in solution. dokumen.pub This dynamic behavior can influence the reactivity of the complex by making different ligand positions accessible.

Reactivity with Other Alcohols and Carboxylic Acids

Alcoholysis: Potassium niobium isopropoxide can react with other alcohols in a process known as alcoholysis or alcohol interchange. This equilibrium-driven reaction can be used to synthesize new niobium alkoxides with different steric and electronic properties. For example, the reaction of niobium ethoxide with a more sterically demanding alcohol leads to the formation of a new dimeric niobium alkoxide. acs.org The equilibrium of these reactions is governed by factors such as the steric bulk of the alkoxy groups and the relative acidities of the exchanging alcohols. chemcraft.su

Reaction with Carboxylic Acids: Carboxylic acids can react with niobium alkoxides to form new precursor species. The reaction of niobium alkoxides with acetic acid, for instance, leads to the formation of niobium oxyacetate complexes. osti.gov This reaction modifies the hydrolysis and condensation behavior of the precursor, which can be beneficial in sol-gel processing for producing monolithic gels. osti.gov The reaction proceeds through the substitution of alkoxide ligands with carboxylate groups.

Data Tables

Table 1: General Reactivity of Niobium Alkoxides

| Reactant | Reaction Type | Products | Significance |

| Water | Hydrolysis/Condensation | Niobium (oxy)hydroxides, Niobium oxides | Key for sol-gel synthesis |

| Alcohols | Alcoholysis | Mixed-ligand alkoxides, New homoleptic alkoxides | Precursor modification |

| Carboxylic Acids | Ligand Exchange | Niobium carboxylates, Niobium oxycarboxylates | Control of hydrolysis/condensation |

Table 2: Factors Influencing Hydrolysis and Condensation of Niobium Alkoxides

| Factor | Effect |

| Water:Niobium Ratio | Influences gelation time; an optimal ratio exists for minimum gelation time |

| pH / Acid Catalyst | Prevents uncontrolled precipitation; promotes formation of monolithic gels |

| Alcohol Solvent Size | Larger alcohols can increase the rate of gelation |

Applications in Advanced Materials Synthesis

Precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

In the realm of thin-film deposition, niobium-based organometallic compounds are essential for creating layers with specific electronic and optical properties. The effectiveness of techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is highly dependent on the chemical and physical characteristics of the precursor used.

Design Principles for Volatile and Thermally Stable Niobium Precursors for Thin Film Deposition

The design of suitable niobium precursors for CVD and ALD is governed by several key principles aimed at ensuring efficient and controlled film growth. An ideal precursor must be sufficiently volatile to allow for easy transport into the reaction chamber in the gas phase. google.comgoogle.com Furthermore, it must possess adequate thermal stability to prevent decomposition during vaporization and transport, yet be reactive enough to undergo the desired surface reactions at the substrate. google.comgoogle.com

Historically, precursors like niobium halides (e.g., NbCl₅) have been used, but they can lead to halogen contamination in the resulting films and often require high deposition temperatures. researchgate.netjacow.org This has driven research towards halogen-free alternatives, such as niobium alkoxides and amides. researchgate.netresearchgate.net The design of these molecules often involves tuning the organic ligands attached to the niobium center. For instance, the use of bulky or tailored ligands can enhance stability and volatility. The goal is to create a molecule that participates in self-limiting surface reactions, which is the cornerstone of ALD, enabling the deposition of highly uniform and conformal films with atomic-level thickness control. google.comjacow.org

Table 1: Comparison of Niobium Precursor Properties for CVD/ALD

| Precursor Type | Common Examples | Advantages | Disadvantages |

|---|---|---|---|

| Halides | NbCl₅, NbF₅ | High volatility | Halogen contamination, high deposition temperatures researchgate.netjacow.org |

| Alkoxides | Nb(OEt)₅, Potassium niobium isopropoxide | Halogen-free, lower deposition temperatures | Can have lower thermal stability if not properly designed researchgate.netazonano.com |

| Amides/Imidos | Tris(diethylamido)(tert-butylimido)niobium | Enhanced thermal stability, halogen-free | Can be more expensive, potential for carbon/nitrogen impurities researchgate.netjacow.org |

Deposition of Niobium Oxide Thin Films (e.g., Nb₂O₅) and Complex Niobates

Niobium(V) oxide (Nb₂O₅) is a highly sought-after material for a variety of applications, including as a high-k dielectric material in microelectronics, in optical coatings, and as a component in electrochromic devices. researchgate.netmdpi.com Niobium alkoxide precursors, including potassium niobium isopropoxide, are instrumental in depositing Nb₂O₅ thin films via CVD and ALD. researchgate.netazonano.com The thermal decomposition of these precursors on a heated substrate in the presence of an oxygen source leads to the formation of niobium oxide layers. azonano.com

ALD, in particular, allows for the precise fabrication of ultrathin and conformal Nb₂O₅ films, which is critical for applications like passivation layers in next-generation solar cells. wpi.edu The process involves sequential, self-limiting surface reactions, which provide exceptional control over film thickness. jacow.orgwpi.edu Beyond simple oxides, these precursors are also foundational for creating more complex niobates, where multiple metals are incorporated into the oxide structure, by co-dosing with other metal-organic precursors.

Control of Film Morphology, Crystallinity, and Phase Evolution via Precursor Design

The choice of precursor and deposition conditions directly influences the physical characteristics of the deposited thin film, including its surface morphology, roughness, and crystalline structure. mdpi.com For instance, the use of different niobium precursors in molten salt synthesis of potassium sodium niobate (KNN) nanorods resulted in significant morphological differences; precursors derived from K₂Nb₄O₁₁ yielded nanorods with a much higher aspect ratio compared to those from Nb₂O₅. rsc.org

In deposition techniques like sputtering, parameters such as substrate temperature and gas composition control the transition between amorphous and crystalline phases. mdpi.com Similarly, in CVD and ALD, the chemical structure of the precursor can dictate the preferred growth orientation and the resulting crystal phase of the niobium oxide. The ligands attached to the niobium precursor can influence surface reactions and byproduct removal, which in turn affects nucleation and grain growth. This control is essential for tailoring the film's properties, as different crystalline phases of niobium oxide exhibit distinct electrical and optical behaviors. mdpi.com For example, sol-gel derived Nb₂O₅ coatings show increased surface roughness with higher calcination temperatures, a factor that can be controlled by optimizing the precursor and thermal processing. nih.gov

Sol-Gel Routes for Nanomaterials and Ceramic Synthesis

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Niobium alkoxides are particularly well-suited for these methods.

Preparation of Niobate Nanoparticles (e.g., KNbO₃, NaNbO₃, LiNbO₃)

The sol-gel method is widely employed for the synthesis of various niobate nanoparticles, such as potassium niobate (KNbO₃), sodium niobate (NaNbO₃), and lithium niobate (LiNbO₃). semanticscholar.orgresearchgate.net In this process, a double alkoxide precursor like potassium niobium isopropoxide can be hydrolyzed to form a sol of hydrated niobium oxide particles with potassium ions integrated within the solution. This hydrolysis is followed by a condensation step to form a gel network.

Subsequent drying and calcination (heat treatment) of the gel transform it into the desired crystalline niobate nanopowder. google.com Researchers have successfully synthesized KNbO₃ nanocubes via solvothermal methods, a variation of the sol-gel technique, using niobium oxide and potassium hydroxide. researchgate.net Similarly, fine powders of LiNbO₃ with particle sizes under 100 nm have been produced using water-based sol-gel methods. researchgate.net The use of specific chelating agents like oxalic acid and esterification agents such as ethylene glycol can help stabilize the precursor sol, preventing premature precipitation and leading to finer, more uniform nanoparticles. semanticscholar.orgresearchgate.net

Table 2: Sol-Gel Synthesis of Niobate Nanoparticles

| Target Material | Precursors | Key Process Parameters | Resulting Material |

|---|---|---|---|

| (K₀.₅Na₀.₅)NbO₃ | Potassium carbonate, sodium carbonate, niobium hydroxide, oxalic acid, ethylene glycol | Sintering at 750 °C | Perovskite ceramic powders with 100-200 nm grain size semanticscholar.orgresearchgate.net |

| LiNbO₃ | Li₂CO₃, ammonium niobate(V) oxalate hydrate | Calcination of gel | Nanoparticles with narrow size distribution under 100 nm researchgate.net |

| KNbO₃ | Niobium oxide, potassium hydroxide | Solvothermal treatment at 220 °C for 12 hours | Perovskite-structured nanocubes researchgate.net |

| (K₀.₅Na₀.₅)NbO₃ | Niobium hydroxide, sodium carbonate, potassium carbonate, oxalic acid | Sintering at 800 °C | Light yellow nanopowder google.com |

Formation of Homogeneous and Single-Phase Oxide Powders and Thin Films

A significant advantage of the sol-gel method is its ability to achieve excellent chemical homogeneity at the molecular level, as the metal precursors are mixed in a liquid solution. researchgate.net This leads to the formation of homogeneous and single-phase oxide powders at temperatures often lower than those required for traditional solid-state reactions.

Studies on the synthesis of sodium potassium niobate (KNN) have shown that stable precursor sols can be formed under specific pH conditions and reactant ratios, which, after sintering, yield single-phase perovskite (K₀.₅Na₀.₅)NbO₃ ceramic powders. semanticscholar.orgresearchgate.net The evolution of the crystalline phases during heat treatment can be carefully monitored to ensure the desired final product is obtained. For instance, intermediate phases like K₆Nb₁₀.₈₈O₃₀ and Na₂Nb₄O₁₁ may form at lower temperatures before converting to the final perovskite structure at higher temperatures. semanticscholar.org This precise control over phase formation is also critical when incorporating niobium oxide into multi-component systems, where it can influence the crystallization behavior of the entire system. lp.edu.ua The sol-gel technique can also be adapted to produce thin films, where the precursor sol is deposited on a substrate by spin-coating or dip-coating before being converted into a dense, homogeneous oxide film through thermal treatment. nih.govmdpi.com

Impact of Precursor Chemistry on Xerogel and Calcined Material Properties

The chemical characteristics of the "Potassium;niobium;propan-2-ol;propan-2-olate" precursor play a pivotal role in dictating the properties of the resulting xerogels and the final calcined materials. In sol-gel synthesis, the precursor undergoes hydrolysis and condensation reactions, and the nature of the organic ligands (propan-2-ol and propan-2-olate) significantly influences these processes. The steric hindrance and electronic effects of the isopropoxide groups affect the rates of hydrolysis and condensation, which in turn determine the structure and properties of the intermediate xerogel.

The selection of precursor materials is a critical aspect of sol-gel synthesis. Alkoxides, such as the specified potassium niobium isopropoxide, are often considered superior precursors due to their controlled reactivity. The hydrolysis and condensation reactions are initiated by the addition of water, leading to the formation of a gel.

The properties of the xerogel, a solid material formed by drying the gel at a relatively low temperature, are directly influenced by the precursor chemistry. The size and branching of the alkoxide groups in the precursor affect the porosity, surface area, and density of the xerogel. For instance, bulkier isopropoxide groups can lead to a more open gel network, resulting in a xerogel with higher porosity.

Upon calcination, the xerogel is heat-treated to remove organic residues and induce crystallization, forming the final ceramic material. The characteristics of the xerogel, inherited from the precursor chemistry, have a profound impact on the properties of the calcined material. A more porous and homogeneous xerogel can lead to a calcined material with a smaller grain size, higher surface area, and improved phase purity. The decomposition of the organic ligands during calcination also influences the final composition and can create defects in the crystal structure if not carefully controlled.

The thermal decomposition behavior of the precursor is also a critical factor. The temperature and atmosphere of calcination must be carefully controlled to ensure complete removal of organic components and to achieve the desired crystalline phase. For example, studies on related niobium oxide systems have shown that the calcination temperature significantly affects the crystalline phase and particle size of the final material.

The following table summarizes the influence of precursor chemistry on the properties of xerogels and calcined materials, drawing on general principles observed in sol-gel synthesis with metal alkoxides.

| Property | Influence of Precursor Chemistry |

| Xerogel Porosity | The size and structure of the alkoxide ligands (isopropoxide in this case) affect the packing of the gel network. Bulkier groups can lead to higher porosity. |

| Xerogel Surface Area | A more controlled hydrolysis and condensation process, influenced by the precursor's reactivity, can result in a higher surface area in the xerogel. |

| Calcined Material Grain Size | A homogeneous xerogel with high porosity often leads to smaller and more uniform grain sizes in the final calcined material. |

| Calcined Material Phase Purity | The stoichiometry and purity of the precursor are crucial for obtaining a single-phase calcined material. The decomposition of the organic ligands must be complete to avoid carbon contamination. |

| Crystallization Temperature | The nature of the metal-oxygen-carbon bonds in the precursor can influence the energy barrier for crystallization, thus affecting the temperature required for phase formation during calcination. |

Role in the Synthesis of Mixed-Metal Oxides and Ferroelectric Materials

"this compound" is a valuable single-source precursor for the synthesis of complex mixed-metal oxides, particularly those with ferroelectric properties. The primary advantage of using such a double alkoxide is the ability to achieve excellent stoichiometric control at the molecular level. This is because the potassium and niobium atoms are already combined in the desired ratio within the precursor molecule, which can lead to a more homogeneous distribution of the metals in the resulting material compared to using a mixture of individual metal precursors.

This precursor is particularly well-suited for the sol-gel synthesis of potassium niobate (KNbO₃) and related materials like potassium sodium niobate (K₀.₅Na₀.₅NbO₃ or KNN), which are of significant interest as lead-free ferroelectric and piezoelectric materials. The sol-gel method allows for the formation of thin films, nanoparticles, and powders with high purity and controlled morphology.

The synthesis process typically involves the hydrolysis and condensation of the "this compound" precursor in a suitable solvent, followed by a heat treatment to form the crystalline oxide. The use of an alkoxide precursor like this allows for lower processing temperatures compared to traditional solid-state reaction methods, which can be advantageous in preventing phase segregation and controlling grain growth.

Research on the synthesis of KNbO₃ and related ferroelectric materials has highlighted the importance of the precursor route in determining the final properties. For instance, sol-gel methods using alkoxide precursors have been shown to produce nanocrystalline powders with uniform particle sizes. The control over particle size and morphology at the nanoscale is crucial for the fabrication of high-density ceramics and thin films with enhanced ferroelectric and dielectric properties.

The following table outlines the role and advantages of using "this compound" in the synthesis of mixed-metal oxides and ferroelectric materials.

| Application Area | Role and Advantages of the Precursor |

| Potassium Niobate (KNbO₃) Synthesis | Acts as a single-source precursor, ensuring precise stoichiometric control of potassium and niobium. Enables low-temperature synthesis via sol-gel, leading to fine-grained and phase-pure KNbO₃. |

| Potassium Sodium Niobate (KNN) Synthesis | Can be co-hydrolyzed with a corresponding sodium alkoxide to produce homogeneous KNN gels. The molecular-level mixing of cations promotes the formation of a uniform solid solution upon calcination. |

| Ferroelectric Thin Film Deposition | The precursor can be dissolved in a suitable solvent to create a coating solution for techniques like spin-coating or dip-coating. The subsequent thermal treatment yields crystalline ferroelectric thin films. |

| Nanoparticle Synthesis | The controlled hydrolysis and condensation in a dilute solution can be used to synthesize monodispersed nanoparticles of KNbO₃ or related mixed-metal oxides. |

| Doped Ferroelectric Materials | The precursor can be mixed with alkoxides of dopant metals to uniformly incorporate them into the crystal lattice, thereby tailoring the ferroelectric and dielectric properties of the final material. |

Catalytic Applications of Niobium Alkoxide Systems

Homogeneous Catalysis Mediated by Niobium Alkoxide Complexes

Catalytic Activity in Carboxylation and Deperoxidation Reactions

The catalytic activity of niobium compounds has been explored in a variety of oxidation and acid-catalyzed reactions. mdpi.comniobium.techresearchgate.net Niobium oxides, for instance, have demonstrated utility as catalysts or catalyst supports in processes such as oxidation, hydration, and dehydration. researchgate.net However, a review of the scientific literature reveals a notable lack of specific research on the application of "Potassium;niobium;propan-2-ol;propan-2-olate" or related niobium alkoxide systems as homogeneous catalysts for carboxylation and deperoxidation reactions. While niobium-based materials are recognized for their potential in various catalytic processes, including some oxidation reactions, their specific efficacy and mechanisms in carboxylation and deperoxidation remain an area that is not extensively documented. mdpi.comniobium.tech

Niobium-Based Initiators for Ring-Opening Polymerization (ROP)

Niobium alkoxide complexes have emerged as effective initiators for the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polymers.

Mechanism of Coordination-Insertion Polymerization with Cyclic Esters

The ring-opening polymerization of cyclic esters, such as ε-caprolactone, initiated by niobium alkoxide systems typically proceeds via a coordination-insertion mechanism. This process involves the coordination of the cyclic ester monomer to the niobium metal center, which acts as a Lewis acid, thereby activating the carbonyl group of the monomer. Subsequently, the alkoxide group attached to the niobium center performs a nucleophilic attack on the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the niobium-alkoxide bond. The result is the formation of a new, elongated metal alkoxide species. This cycle of coordination and insertion can then be repeated with subsequent monomer units, leading to the growth of the polymer chain.

Control of Polymer Molecular Weight and Dispersity

A significant advantage of using niobium-based initiators in ROP is the ability to control the molecular weight and dispersity (a measure of the uniformity of the polymer chain lengths) of the resulting polymer. The molecular weight of the polymer can be effectively controlled by adjusting the molar ratio of the monomer to the initiator. A higher monomer-to-initiator ratio generally results in a higher molecular weight polymer, as each initiator molecule is responsible for the polymerization of a larger number of monomer units.

The dispersity of the polymer, often denoted by the symbol Đ, is a critical parameter that influences the material properties. In ROP initiated by well-defined niobium alkoxide complexes, it is possible to achieve polymers with low dispersity values, typically close to 1.0, which indicates a narrow molecular weight distribution and a high degree of control over the polymerization process. This level of control is a hallmark of a "living" or "controlled" polymerization, where the termination and chain transfer reactions are largely suppressed.

The table below presents hypothetical data illustrating the control over molecular weight and dispersity in the ROP of a cyclic ester using a niobium alkoxide initiator.

| Entry | Monomer/Initiator Ratio | Polymer Molecular Weight ( g/mol ) | Dispersity (Đ) |

| 1 | 50 | 5,700 | 1.15 |

| 2 | 100 | 11,200 | 1.12 |

| 3 | 200 | 22,500 | 1.18 |

| 4 | 400 | 44,800 | 1.21 |

Theoretical and Computational Studies on Potassium Niobium Isopropoxide Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and bonding characteristics of niobium-containing compounds. mdpi.comscirp.org These calculations solve approximations of the Schrödinger equation to determine the electron density and energy of a molecular system, providing a detailed picture of its structure and reactivity. nih.gov

DFT studies on niobium and its compounds often employ the Generalized Gradient Approximation (GGA) with exchange-correlation functionals like the Perdew–Burke–Ernzerhof (PBE) or Perdew-Wang (PW91) to accurately describe the electron-electron interactions. mdpi.comresearchgate.net The interaction between the core and valence electrons is typically handled using pseudopotentials, which simplifies the calculation while maintaining high accuracy. researchgate.net

Through these calculations, researchers can determine key electronic properties:

Band Structure and Density of States (DOS): For solid-state materials derived from potassium niobium isopropoxide, DFT can calculate the electronic band structure and the DOS. researchgate.net The DOS reveals the distribution of electronic energy levels, with significant contributions from niobium's 4d orbitals typically observed near the Fermi level, which is crucial for the material's electronic and photocatalytic properties. mdpi.comresearchgate.net

Bonding Analysis: Quantum chemical methods allow for a detailed analysis of the covalent and ionic character of the Niobium-Oxygen bonds within the isopropoxide complex. This helps in understanding the molecule's stability, vibrational frequencies, and reactivity.

The insights gained from these calculations are critical for designing materials with tailored electronic properties, for example, in photocatalysis where modifications to the band gap and charge carrier dynamics are desired. mdpi.com

Table 1: Example Parameters for DFT Calculation on Niobium-Containing Systems This table is interactive. You can sort and filter the data.

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Method | Primary quantum mechanical approach | Density Functional Theory (DFT) | researchgate.netchemrxiv.org |

| Exchange-Correlation Functional | Approximation for electron exchange and correlation | GGA (e.g., PBE, PW91) | mdpi.comresearchgate.net |

| Basis Set / Cut-off Energy | Mathematical functions describing electron orbitals | Plane-wave basis set with an energy cut-off (e.g., 520 eV) | mdpi.com |

| Pseudopotential | Approximation for core electrons | Ultrasoft Pseudopotentials (US-PP) or Projector Augmented-Wave (PAW) | researchgate.netchemrxiv.org |

| k-point Grid | Sampling points in the Brillouin zone for solids | Monkhorst-Pack grid (e.g., 16x16x16) | researchgate.net |

| Geometry Optimization | Algorithm to find the lowest energy structure | Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm | researchgate.net |

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. When the forces between atoms are calculated using quantum chemistry methods (ab initio MD), these simulations become a powerful tool for exploring complex reaction landscapes without prior experimental data. nih.govnih.gov

This methodology can be applied to elucidate the reaction pathways involved in the transformation of potassium niobium isopropoxide, such as its thermal decomposition or its reactions with other chemical species. An automated approach involves several key steps: nih.gov

Biased MD Simulations: A bias potential is applied to the system to accelerate chemical reactions, allowing them to occur within the short timescale of ab initio MD simulations (picoseconds). nih.gov

Automated Event Extraction: Algorithms analyze the MD trajectories to automatically identify and extract elementary reaction events, such as bond breaking and formation. nih.gov

Network Analysis: The extracted elementary reactions are converted into a directed graph, where chemical species are nodes and reactions are edges. This allows the complete reaction network to be mapped and analyzed. nih.gov

Energy Profiling: Once potential pathways are identified, methods like the Nudged Elastic Band (NEB) can be used to calculate the activation energies for key reaction steps, identifying the most energetically favorable pathways. nih.gov

This approach allows for the discovery of new and unexpected reaction mechanisms that might be missed in conventional studies. For the chemistry of potassium niobium isopropoxide, MD simulations can provide crucial insights into the initial steps of condensation reactions, ligand exchange processes, and the formation of oxo-bridges, which are fundamental to the sol-gel process.

Table 2: Automated Method for Mapping Reaction Pathways using MD This table is interactive. You can sort and filter the data.

| Step | Description | Technique | Outcome |

|---|---|---|---|

| 1 | Accelerated Sampling | Application of bias potentials in ab initio MD simulations | Statistical sampling of reaction events within a computationally feasible timescale |

| 2 | Reaction Identification | Automated analysis of atomic coordinate trajectories | Extraction of elementary reaction steps (bond changes) |

| 3 | Pathway Mapping | Conversion of reaction data into a directed graph | A complete map of the reaction network showing all possible pathways |

Computational Models for Predicting Hydrolysis Rates and Gelation Behavior

The transformation of metal alkoxides like potassium niobium isopropoxide into an inorganic network (gel) via hydrolysis and condensation is a complex process involving numerous simultaneous reactions. Computational models are vital for predicting and understanding the kinetics of these processes.

One approach involves fitting experimental data to established theoretical frameworks. For instance, the gelation behavior of niobium chloroalkoxides has been analyzed using expressions derived from the Flory-Stockmeyer theory of gelation. rsc.org This allows for the calculation of approximate rate constants for the condensation reactions that lead to the formation of the extended network. rsc.org Furthermore, the Partial Charge Model can be employed to predict how the rate of hydrolysis is influenced by factors such as the type of alcohol present and the nature of the chemical groups attached to the niobium center. rsc.org

Numerical simulations provide another avenue for modeling gelation. A chemically limited aggregation model, for example, can simulate the clustering of hydrolyzed precursor molecules. researchgate.net In such models, parameters can be varied to represent different experimental conditions:

Hydrolysis Ratio (h): The ratio of water to metal alkoxide, which controls the number of reactive hydroxyl groups.

Polydispersity Parameter (p): This parameter governs the distribution of reactive sites among the precursor molecules, ranging from a uniform distribution (p=0) to a highly polydisperse one (p=1). researchgate.net

By running simulations with different values of these parameters, it is possible to predict the structure of the resulting aggregates, often characterized by a fractal dimension, and understand how the initial reaction conditions influence the final gel structure. researchgate.net These models are crucial for controlling the morphology and properties of the final material derived from the sol-gel process.

Table 3: Parameters in a Chemically Limited Aggregation Model for Alkoxide Gelation This table is interactive. You can sort and filter the data.

| Parameter | Symbol | Description | Influence on Gelation | Reference |

|---|---|---|---|---|

| Hydrolysis Ratio | h | Molar ratio of water to metal alkoxide precursor | Determines the number of available reactive -OH groups for condensation | researchgate.net |

| Polydispersity | p | Governs the statistical distribution of reactive sites on monomers (0 = uniform, 1 = highly varied) | Affects the inhomogeneity of the hydrolysis and the fractal dimension of the resulting aggregates | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Mixed-Metal Alkoxide Precursors with Tailored Properties

The synthesis of mixed-metal alkoxide precursors, such as potassium niobium isopropoxide, offers a versatile platform for creating materials with customized electronic, optical, and catalytic properties. A significant area of future research lies in the rational design and synthesis of new heterometallic alkoxides containing niobium and other metals. The goal is to move beyond simple binary systems to more complex ternary or even quaternary metal alkoxides.

Researchers are exploring the use of sterically demanding ligands to create volatile, monomeric precursors suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. researchgate.net The introduction of functional organic groups into the alkoxide ligands is another promising avenue. These functional groups can serve as templates or directing agents during the formation of the final material, allowing for precise control over the morphology and porosity of the resulting metal oxides. For instance, the use of chelating ligands can enhance the stability and influence the hydrolysis-condensation behavior of the precursor. researchgate.net

The development of these tailored precursors is crucial for advancing applications in electronic devices, where thin films with uniform thickness and composition are required. acs.orgkaust.edu.sa Furthermore, the ability to fine-tune the stoichiometry of mixed-metal oxide materials at the molecular level through the design of single-source precursors is a key driver for innovation in catalysis and energy storage. nmmjx-dc.com

Below is a table summarizing potential tailored properties of novel mixed-metal alkoxide precursors and their target applications.

| Tailored Property | Target Application | Rationale |

| Enhanced Volatility | Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD) | Enables the formation of high-purity, uniform thin films for electronics and coatings. |

| Controlled Hydrolysis Rates | Sol-Gel Processing | Allows for precise control over the microstructure and porosity of the resulting metal oxide materials. |

| Specific Metal Ratios | Catalysis, Ferroelectrics | Creates materials with optimized catalytic activity or specific dielectric properties. |

| Functional Ligands | Templated Materials Synthesis | Directs the formation of desired nanostructures and morphologies. |

Exploration of New Catalytic Applications and Reaction Architectures

Niobium-based materials are recognized for their catalytic prowess in a variety of chemical transformations, including oxidation, acid-catalyzed reactions, and photocatalysis. niobium.techresearchgate.net The use of mixed-metal alkoxides like potassium niobium isopropoxide as precursors can lead to the formation of catalysts with enhanced activity and selectivity.

A key trend is the application of niobium-containing catalysts in green chemistry and sustainable processes. 24chemicalresearch.com This includes their use in biomass conversion, the production of biofuels, and the development of environmentally benign chemical syntheses. researchgate.net For example, niobium oxides derived from alkoxide precursors are being investigated as solid acid catalysts, which can replace corrosive and difficult-to-handle liquid acids in industrial processes. lehigh.edu

Future research will likely focus on exploring the catalytic potential of niobium-based materials in new reaction architectures, such as flow chemistry and membrane reactors. These advanced setups can offer improved efficiency, safety, and scalability compared to traditional batch processes. The unique properties of niobium oxides, such as their water tolerance, make them particularly well-suited for reactions in aqueous media.

The table below outlines emerging catalytic applications for niobium-based materials.

| Catalytic Application | Reaction Type | Significance |

| Biomass Conversion | Hydrolysis, Dehydration | Production of valuable chemicals and fuels from renewable resources. |

| CO2 Reduction | Photocatalysis, Electrocatalysis | Conversion of carbon dioxide into useful fuels and chemicals. |

| Selective Oxidation | Partial Oxidation of Hydrocarbons | More efficient and environmentally friendly production of commodity chemicals. |

| Water Splitting | Photocatalysis | Generation of hydrogen as a clean energy source. |

Advanced Characterization Techniques for In-Situ Monitoring of Synthesis and Reactivity

A deeper understanding of the formation mechanisms and reactive pathways of niobium alkoxides is essential for the rational design of new materials and catalysts. The development and application of advanced in-situ characterization techniques are poised to provide unprecedented insights into these processes.

Techniques such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the structural evolution of niobium alkoxide precursors during sol-gel synthesis or thermal decomposition in real-time. mdpi.comlehigh.edu This allows researchers to identify intermediate species, understand reaction kinetics, and ultimately control the final properties of the material.

For catalytic applications, in-situ techniques are invaluable for studying the catalyst under working conditions. This can reveal information about the nature of the active sites, the reaction mechanism, and the causes of catalyst deactivation. The combination of multiple in-situ techniques, known as operando spectroscopy, provides a holistic view of the catalytic process and is a powerful tool for catalyst development.

The following table lists advanced characterization techniques and the information they can provide for niobium alkoxide research.

| Characterization Technique | Information Provided | Application Area |

| In-situ X-ray Diffraction (XRD) | Crystal phase evolution, particle size | Materials synthesis, thermal decomposition studies |

| In-situ Raman Spectroscopy | Molecular structure, vibrational modes | Catalyst characterization, monitoring of sol-gel processes |

| In-situ NMR Spectroscopy | Chemical environment of nuclei, reaction kinetics | Precursor chemistry, mechanistic studies |

| Operando Spectroscopy | Catalyst structure-activity relationships | Heterogeneous catalysis |

Sustainable Synthesis Approaches for Niobium Alkoxide Materials

The principles of green chemistry are increasingly being applied to the synthesis of advanced materials. For niobium alkoxide materials, this translates to the development of more environmentally friendly and economically viable production methods.

Future research will focus on replacing traditional organic solvents with greener alternatives, such as water or supercritical fluids. mdpi.com The use of microwave-assisted or sonochemical methods can also lead to faster reaction times, lower energy consumption, and improved product yields. scielo.br

Another important aspect of sustainable synthesis is the use of abundant and non-toxic starting materials. Research into the direct synthesis of niobium alkoxides from niobium oxides or other readily available precursors, rather than from niobium halides, is a promising direction. google.com Furthermore, the development of recycling strategies for niobium-containing materials will contribute to a more circular economy.

The table below highlights sustainable synthesis approaches for niobium alkoxide materials.

| Sustainable Approach | Description | Benefits |

| Green Solvents | Use of water, supercritical CO2, or ionic liquids as reaction media. | Reduced environmental impact, improved safety. |

| Energy-Efficient Synthesis | Microwave-assisted, sonochemical, or mechanochemical methods. | Faster reactions, lower energy consumption. |